Superior Brain Penetration and Tumor Accumulation in HER2-Positive Breast Cancer Brain Metastasis Models Compared to Lapatinib
In an intraventricular injection mouse model of HER2-positive breast cancer brain metastasis (MDA-MB-361-luc-BR2/BR3), epertinib demonstrated significantly higher intratumoral accumulation compared to the FDA-approved dual EGFR/HER2 inhibitor lapatinib. The concentration of epertinib in the brain metastatic region was >10 times higher than that of lapatinib after a single oral dose [1]. Additionally, the tumor-to-normal brain tissue ratio for epertinib was approximately 4-fold higher than that of lapatinib, indicating superior selectivity for the tumor microenvironment over normal brain parenchyma [1].
| Evidence Dimension | Drug concentration in HER2-positive breast cancer brain metastases |
|---|---|
| Target Compound Data | Concentration in brain metastasis >10 times higher than lapatinib; Tumor-to-normal brain ratio ~4 times higher than lapatinib |
| Comparator Or Baseline | Lapatinib (dual EGFR/HER2 TKI) |
| Quantified Difference | >10-fold higher tumor concentration; ~4-fold higher tumor-to-normal brain ratio |
| Conditions | MDA-MB-361-luc-BR2/BR3 HER2-positive breast cancer intraventricular injection mouse model (IVM), single oral dose, quantitative imaging mass spectrometry |
Why This Matters
This quantifiable advantage in brain tumor targeting makes epertinib the more appropriate research tool for studies focused on overcoming the blood-tumor barrier and treating HER2-positive CNS metastases.
- [1] Tanaka Y, et al. Distribution analysis of epertinib in brain metastasis of HER2-positive breast cancer by imaging mass spectrometry and prospect for antitumor activity. Sci Rep. 2018 Jan 10;8(1):343. doi: 10.1038/s41598-017-18702-2. View Source
